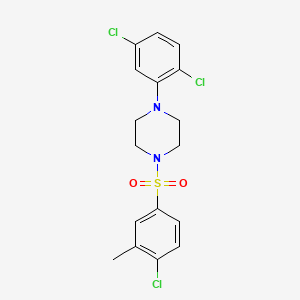
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine, also known as CSP or N-(4-Chloro-3-methylphenyl)-N'-(2,5-dichlorophenyl)sulfamide, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and cancer research.
作用機序
The exact mechanism of action of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine is not fully understood, but it is known to interact with various molecular targets in the body. One proposed mechanism is that this compound acts as a competitive antagonist of the serotonin receptor, thereby blocking the reuptake of serotonin and increasing its availability in the brain. This may lead to an increase in serotonin signaling and an improvement in mood and behavior. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in the body. In animal studies, it has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to decrease the levels of certain inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
実験室実験の利点と制限
One advantage of using 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine in lab experiments is its well-established synthesis method, which allows for the production of high-quality and pure this compound. Additionally, this compound has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers in various fields. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine. One direction is to further investigate its potential as a therapeutic agent in various fields, such as neuroscience, pharmacology, and cancer research. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to the production of novel analogs with improved therapeutic properties.
合成法
The synthesis of 1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-chloro-3-methylphenylpiperazine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality this compound for research purposes.
科学的研究の応用
1-(4-Chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of scientific research. In neuroscience, it has been shown to modulate the activity of certain neurotransmitter receptors, such as the serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. In pharmacology, this compound has been studied for its potential to act as a selective serotonin reuptake inhibitor (SSRI) and as an anti-inflammatory agent. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
特性
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O2S/c1-12-10-14(3-5-15(12)19)25(23,24)22-8-6-21(7-9-22)17-11-13(18)2-4-16(17)20/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRCPXDCOVDOHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dimethyl-3-phenyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2616938.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-(3-phenylpropyl)-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2616940.png)
![3-(5-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2616941.png)

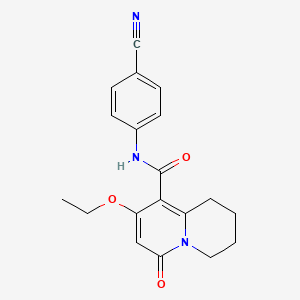
![3-(Methoxymethyl)-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2616946.png)

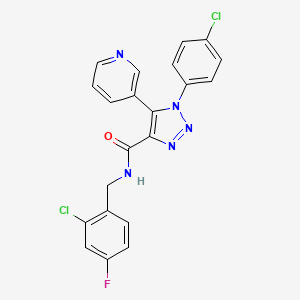
![rac-(4aS,7aR)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B2616953.png)
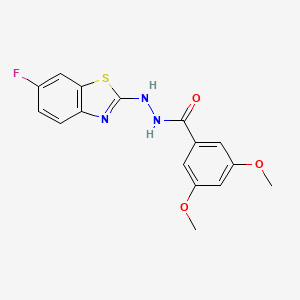
![Methyl 3-(2-chlorophenyl)-3-[(6-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2616955.png)
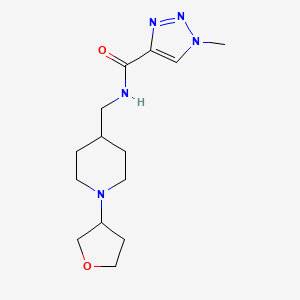
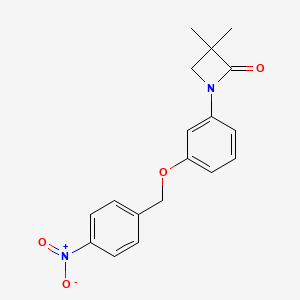
![5-[1-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2616960.png)